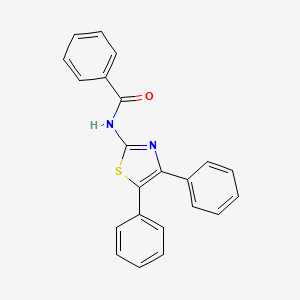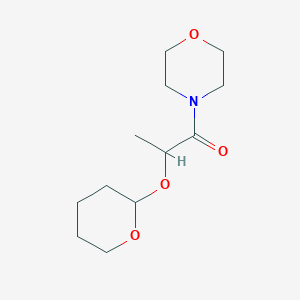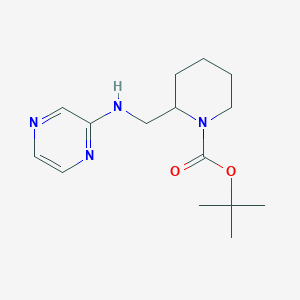![molecular formula C15H13N3O2S B8717986 Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate CAS No. 64064-30-8](/img/structure/B8717986.png)
Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse range of applications. This compound is known for its unique structural features, which include an imidazo[1,2-a]pyridine core substituted with a phenylsulfanyl group and a carbamate moiety. These structural elements contribute to its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate typically involves a multi-step process. One common method includes the condensation of appropriately substituted 2-aminopyridine with methyl chloroacetylcarbamate. This reaction is often carried out under reflux conditions in the presence of a base such as potassium carbonate. The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Various nucleophiles like amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted carbamates
Applications De Recherche Scientifique
Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anthelmintic properties, showing efficacy against a broad range of helminths.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The phenylsulfanyl group is believed to play a crucial role in binding to the active site of enzymes or receptors, thereby modulating their activity. The carbamate moiety can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate: Similar structure but with a sulfinyl group instead of a sulfanyl group.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: Contains an imidazo[1,2-a]pyridine core with different substituents.
Uniqueness
Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylsulfanyl and carbamate moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
64064-30-8 |
|---|---|
Formule moléculaire |
C15H13N3O2S |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
methyl N-(6-phenylsulfanylimidazo[1,2-a]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C15H13N3O2S/c1-20-15(19)17-13-10-18-9-12(7-8-14(18)16-13)21-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19) |
Clé InChI |
AZVVTQGWPFAASW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CN2C=C(C=CC2=N1)SC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,2-Difluoro-benzo[1,3]dioxol-4-yl)hydrazine](/img/structure/B8717903.png)




![4-hydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B8717940.png)


![2-Ethoxycarbonylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B8717955.png)

![N-[3-(Dimethylamino)propyl]-2-(2-oxopyrrolidin-1-YL)acetamide](/img/structure/B8717971.png)


![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B8718000.png)
